Avian Influenza Virus Receptor Specificity
Avian influenza virus strains bind selectively to GM3 carrying the shorter lactosyl core, whereas human strains do not, representing a species-specific receptor discrimination [1]. SPR analysis on ganglioside-containing lipid bilayers demonstrated that an avian strain (A/duck/Hong Kong/313/4/78, H5N3) showed measurable binding to GM3, while a human strain (A/Aichi/2/68, H3N2) exhibited no detectable interaction with GM3 despite binding to GM1a and GD1a [1]. The equilibrated rate constants revealed that avian virus binding preference is determined not solely by sialic acid linkage but also by the core carbohydrate chain length, with GM3 providing a distinct recognition surface compared to ganglio-tetraose core gangliosides [1].
| Evidence Dimension | Virus binding selectivity |
|---|---|
| Target Compound Data | Avian H5N3: detectable binding to GM3; Human H3N2: no detectable binding to GM3 |
| Comparator Or Baseline | Human H3N2 bound equally to Neu5Acα2-3nLc4Cer and Neu5Acα2-6nLc4Cer; bound to GM1a and GD1a |
| Quantified Difference | Qualitative difference: avian strain binds GM3, human strain does not; binding dissociation rate for avian strain on Neu5Acα2-3nLc4Cer significantly slower than its sialyl-linkage analog |
| Conditions | SPR with ganglioside-containing lipid bilayers; equilibrated rate constants measured |
Why This Matters
GM3 provides a structurally unique receptor surface that distinguishes avian from human influenza virus tropism, making it an essential standard for host-range and viral entry studies where GM1a or GD1a would fail to replicate avian-specific binding.
- [1] Hidari KI, Suzuki Y, Suzuki T. Binding kinetics of influenza viruses to sialic acid-containing carbohydrates. Glycoconjugate Journal. 2007; 24(9): 583-590. View Source
